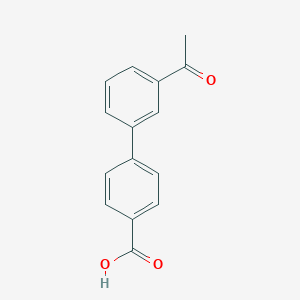

4-(3-acetylphenyl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-acetylphenyl)benzoic Acid is a compound with the molecular formula C15H12O3 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound can be achieved by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .Molecular Structure Analysis

The molecular structure of this compound includes 31 bonds in total; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Safety and Hazards

作用機序

Target of Action

Similar compounds like benzoic acid have been found to have antimicrobial properties . They are known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Mode of Action

It’s worth noting that benzoic acid, a related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This process helps in the treatment of urea cycle disorders .

Biochemical Pathways

Benzoic acid, a related compound, is known to be involved in the conjugation process with glycine in the liver .

Pharmacokinetics

Local anesthetics, which have a similar structure consisting of an aromatic half connected to a substituted amine through an ester amide linkage, have pka values close to physiological ph, with both protonated and unprotonated forms present .

Result of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative .

Action Environment

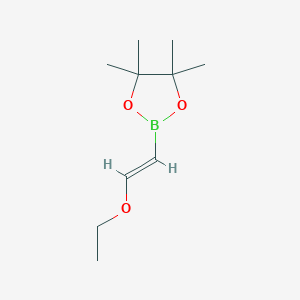

The suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with similar structures, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

生化学分析

Biochemical Properties

The biochemical properties of 4-(3-acetylphenyl)benzoic Acid are not fully understood yet. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, acetylphenyl-substituted imidazolium salts, which are structurally related to this compound, have been found to inhibit the activities of the enzymes carbonic anhydrase and acetylcholinesterase .

Cellular Effects

Benzoic acid, a related compound, has been shown to have cytotoxic effects on various cancer cell lines . Another related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to influence cellular processes such as epithelial-mesenchymal transformation .

Molecular Mechanism

Benzoic acid, a related compound, is known to exert its effects through its ability to bind amino acids, leading to a decrease in ammonia levels .

Temporal Effects in Laboratory Settings

Related compounds such as benzoic acid have been studied for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on benzoic acid, a related compound, have shown that it improves the performance of young pigs when supplemented at a dosage of 5000 mg/kg .

Metabolic Pathways

Benzoic acids and their derivatives are known to be produced from precursors coming from the shikimate pathway or the phenylpropanoid pathway .

Transport and Distribution

Studies on salicylic acid, a related compound, have shown that it is transported within the plant mainly via the phloem .

Subcellular Localization

Studies on S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase, an enzyme involved in the biosynthesis of a related compound, methylbenzoate, have shown that it is a cytosolic enzyme .

特性

IUPAC Name |

4-(3-acetylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPZXRZBAVBTGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373321 |

Source

|

| Record name | 4-(3-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-04-1 |

Source

|

| Record name | 4-(3-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199678-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)

![5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B177542.png)